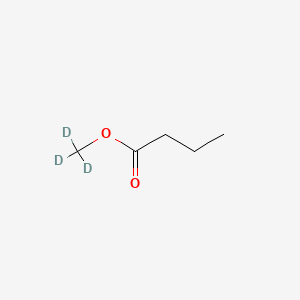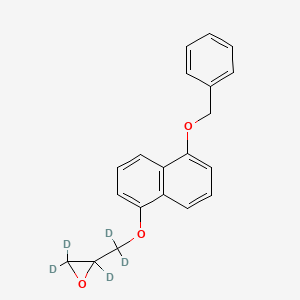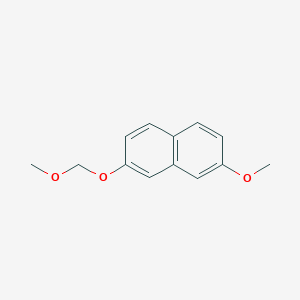
2-Methoxy-7-(methoxymethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-7-(methoxymethoxy)naphthalene is an organic compound that belongs to the naphthalene family. It is characterized by the presence of two methoxy groups attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of various chemical products, including fluorescent indicators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-(methoxymethoxy)naphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of 2-methoxynaphthalene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-7-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
2-Methoxy-7-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Comparison
2-Methoxy-7-(methoxymethoxy)naphthalene is unique due to the presence of two methoxy groups, which confer distinct chemical properties. Compared to 2-Methoxynaphthalene, it has enhanced reactivity in substitution reactions. The additional methoxymethoxy group also makes it more soluble in organic solvents, facilitating its use in various applications.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-methoxy-7-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-9-16-13-6-4-10-3-5-12(15-2)7-11(10)8-13/h3-8H,9H2,1-2H3 |
Clave InChI |
ABVGMNPTFINPSF-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC2=C(C=CC(=C2)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
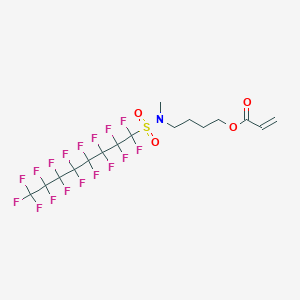
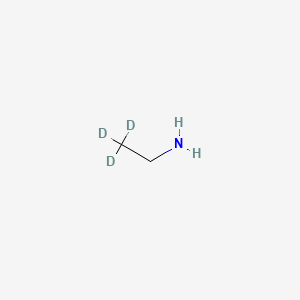
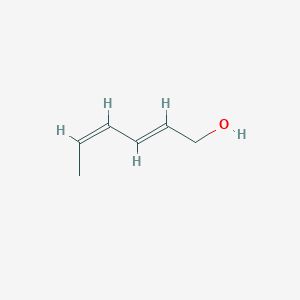
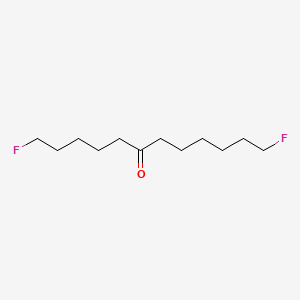
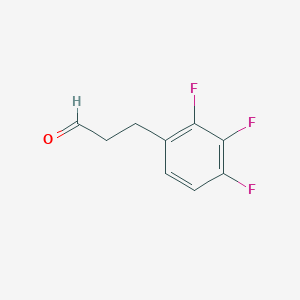
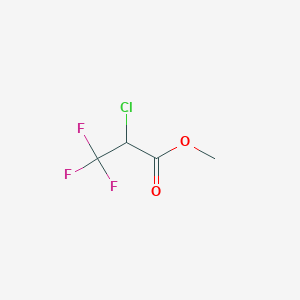

![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
